N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide
Description
The compound N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide features a benzofuran core substituted at position 2 with a 3,4-dimethoxybenzoyl group and at position 3 with a methyl group. The amide moiety at position 5 is further substituted with a 3,4-dimethoxybenzamide group (IUPAC name confirmed in ). Its molecular formula is C₂₆H₂₃NO₅, with a molecular weight of 429.47 g/mol.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO7/c1-15-19-14-18(28-27(30)17-7-10-22(32-3)24(13-17)34-5)8-11-20(19)35-26(15)25(29)16-6-9-21(31-2)23(12-16)33-4/h6-14H,1-5H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCBCASEECLMRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide is a synthetic organic compound belonging to the class of benzofuran derivatives. Its unique structure incorporates a benzofuran ring and various functional groups, which contribute to its potential biological activities, including antioxidant and antitumor properties. This article explores the biological activity of this compound, summarizing key research findings and data.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C22H23NO5
- Molecular Weight : 381.4217 g/mol
The IUPAC name reflects its complex structure, which includes methoxy and amide functionalities.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. The mechanism involves scavenging free radicals and chelating metal ions, thereby protecting cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases.
Antitumor Activity
Several studies have demonstrated the compound's potential antitumor effects. In vitro assays conducted on various cancer cell lines showed that this compound inhibits cell proliferation effectively. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 6.26 | 2D |
| HCC827 | 20.46 | 3D |
| NCI-H358 | 16.00 | 3D |
These results suggest that while the compound is effective in two-dimensional cultures, its efficacy may vary in three-dimensional settings, highlighting the importance of assay type in evaluating biological activity .
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors that modulate critical biochemical pathways. This interaction may lead to apoptosis in cancer cells and reduced tumor growth.
Case Studies
A notable case study involved testing the compound against human lung cancer cell lines (A549, HCC827, NCI-H358). The study utilized both two-dimensional and three-dimensional assays to assess cytotoxicity and antiproliferative effects. Results indicated a marked reduction in cell viability at varying concentrations, emphasizing its potential as a therapeutic agent .
Comparative Analysis
To understand the uniqueness of this compound within the benzofuran class, it can be compared with other similar compounds:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| N-[2-(3,4-dimethoxybenzoyl)-3-methyl... | 6.26 | Antitumor |
| Nitro substituted benzothiazole | 10.50 | Antitumor |
| Benzimidazole derivative | 5.00 | Antitumor |
This comparative analysis highlights that while several compounds exhibit antitumor properties, this compound shows promising activity at relatively low concentrations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Moiety
The benzamide group’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:
a) N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide (CAS 929471-28-3)
- Substituent : 2-methylbenzamide.
- Molecular Formula: C₂₆H₂₃NO₅ (same as the target compound).
- Key Difference : The 2-methyl group introduces steric hindrance and reduces electron-donating effects compared to the target’s 3,4-dimethoxy groups. This may decrease solubility and alter binding interactions in biological systems .
b) N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide
- Substituent : 2-fluorobenzamide.
- Molecular Formula: C₂₅H₂₀FNO₅.
c) N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide (Patent CNP0049501.0)
- Substituent : Unsubstituted benzamide.
- Molecular Formula: C₂₄H₁₉NO₅.
- Key Difference : Lack of substituents simplifies synthesis but reduces electronic and steric modulation, likely diminishing target affinity or specificity compared to methoxy- or fluoro-substituted derivatives .
Table 1: Comparative Analysis of Benzamide Analogs
| Compound | Benzamide Substituent | Molecular Formula | Molecular Weight (g/mol) | Potential Properties |
|---|---|---|---|---|
| Target Compound | 3,4-dimethoxy | C₂₆H₂₃NO₅ | 429.47 | High solubility (polar groups), moderate lipophilicity |
| 2-Methylbenzamide analog | 2-methyl | C₂₆H₂₃NO₅ | 429.47 | Reduced solubility, increased steric bulk |
| 2-Fluorobenzamide analog | 2-fluoro | C₂₅H₂₀FNO₅ | 433.43 | Enhanced metabolic stability, higher lipophilicity |
| Unsubstituted benzamide analog | None | C₂₄H₁₉NO₅ | 401.41 | Lower synthetic complexity, reduced target affinity |
Key Observations :
- Solubility : Methoxy groups (target compound) improve aqueous solubility due to hydrogen-bonding capacity, whereas methyl or fluorine substituents favor lipophilicity .
- Metabolic Stability : Fluorine’s electronegativity may slow oxidative degradation compared to methoxy groups, which are susceptible to demethylation .
- Synthetic Complexity : The unsubstituted benzamide (Patent CNP0049501.0) is simpler to synthesize but lacks tunable substituent effects .
Comparison with Non-Benzofuran Benzamide Derivatives
and highlight benzamides with distinct cores (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide and pesticide chemicals like etobenzanid). These compounds diverge in:
- Core Structure: Non-benzofuran backbones (e.g., dichlorophenyl in etobenzanid) prioritize agrochemical applications, whereas benzofuran-based analogs may target different biological pathways .
- Functional Groups : The N,O-bidentate directing group in ’s compound enables metal-catalyzed C–H functionalization, a feature absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
